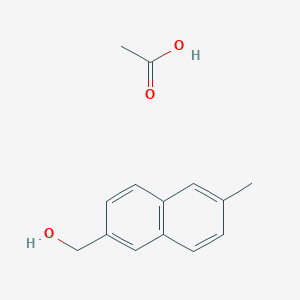
Acetic acid;(6-methylnaphthalen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(6-methylnaphthalen-2-yl)methanol is an organic compound that combines the properties of acetic acid and a naphthalene derivative. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. The naphthalene derivative, (6-methylnaphthalen-2-yl)methanol, is a compound with a naphthalene ring structure, which is known for its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6-methylnaphthalen-2-yl)methanol can be achieved through several methods. One common approach involves the esterification of acetic acid with (6-methylnaphthalen-2-yl)methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
This process uses a rhodium or iridium catalyst and involves the reaction of methanol with carbon monoxide to produce acetic acid . The production of (6-methylnaphthalen-2-yl)methanol can be achieved through the methylation of naphthalene, followed by reduction to the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(6-methylnaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group in (6-methylnaphthalen-2-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group in acetic acid can be reduced to form ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: (6-methylnaphthalen-2-yl)methanol can be oxidized to (6-methylnaphthalen-2-yl)carboxylic acid.
Reduction: Acetic acid can be reduced to ethanol.
Substitution: Nitration of (6-methylnaphthalen-2-yl)methanol can produce nitro derivatives.
Scientific Research Applications
Acetic acid;(6-methylnaphthalen-2-yl)methanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(6-methylnaphthalen-2-yl)methanol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor in acid-base reactions, while the (6-methylnaphthalen-2-yl)methanol component can participate in aromatic interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and biology.
Naphthalene: An aromatic hydrocarbon used in the production of dyes and mothballs.
(6-methylnaphthalen-2-yl)carboxylic acid: A derivative of (6-methylnaphthalen-2-yl)methanol with a carboxylic acid group.
Uniqueness
Acetic acid;(6-methylnaphthalen-2-yl)methanol is unique due to its combination of an acetic acid moiety and a naphthalene derivative. This combination imparts both acidic and aromatic properties, making it versatile for various chemical reactions and applications .
Properties
CAS No. |
115478-66-5 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
acetic acid;(6-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O.C2H4O2/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9;1-2(3)4/h2-7,13H,8H2,1H3;1H3,(H,3,4) |
InChI Key |
HHIUZTNEAXREOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
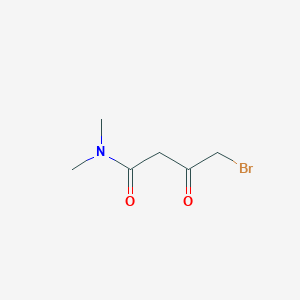
![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)
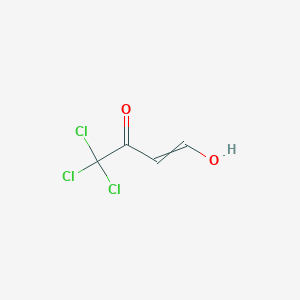
![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
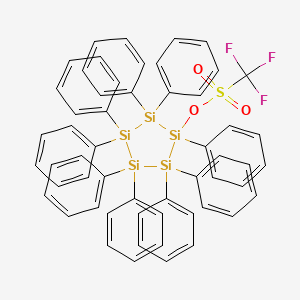
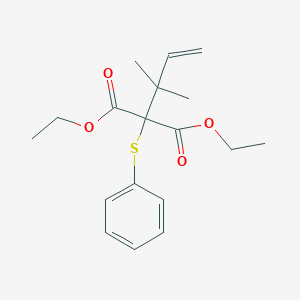
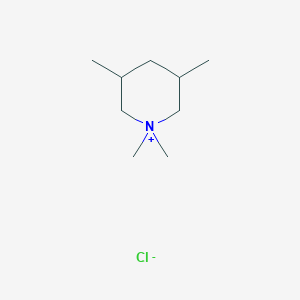
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)
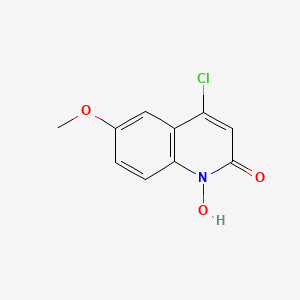
![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)
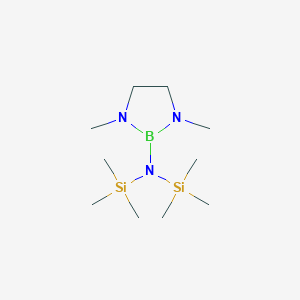
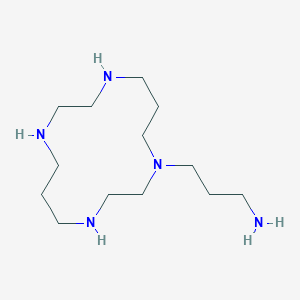
![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
